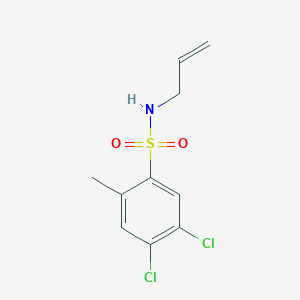

N-allyl-4,5-dichloro-2-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-allyl-4,5-dichloro-2-methylbenzenesulfonamide” is a chemical compound with the molecular formula C10H11Cl2NO2S . It is also known as “N,N-Diallyl-4-methylbenzenesulfonamide” with the CAS Number: 50487-72-4 . It is a colorless or white to yellow powder or crystals or liquid .

Molecular Structure Analysis

The molecular structure of “N-allyl-4,5-dichloro-2-methylbenzenesulfonamide” consists of 10 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The average mass is 280.171 Da and the mono-isotopic mass is 278.988739 Da .Chemical Reactions Analysis

While specific chemical reactions involving “N-allyl-4,5-dichloro-2-methylbenzenesulfonamide” are not available, related compounds have been studied. For example, Ru-alkylidenes have been used as catalysts for ring-closing metathesis (RCM) reactions .Physical And Chemical Properties Analysis

“N-allyl-4,5-dichloro-2-methylbenzenesulfonamide” is a colorless or white to yellow powder or crystals or liquid . It has a molecular weight of 251.35 .Aplicaciones Científicas De Investigación

Synthesis of Pharmacologically Active Diazines

N-allyl-4,5-dichloro-2-methylbenzenesulfonamide: is a valuable precursor in the synthesis of diazine alkaloids, which are central to a wide range of pharmacological applications. Diazines, including pyridazine, pyrimidine, and pyrazine, are key building blocks for drugs with antimetabolite, anticancer, antibacterial, and antiallergic properties, among others . The compound’s structural flexibility allows for the creation of various substituted forms that are clinically relevant.

Ring-Closing Metathesis (RCM) Reactions

This compound serves as an efficient catalyst in ring-closing metathesis (RCM) reactions, which are crucial for the synthesis of medium to large ring systems. RCM is a form of olefin metathesis that generates cyclic alkenes from acyclic diene precursors, and N-allyl-4,5-dichloro-2-methylbenzenesulfonamide can enhance the efficiency and selectivity of these reactions .

Safety and Hazards

Direcciones Futuras

While specific future directions for “N-allyl-4,5-dichloro-2-methylbenzenesulfonamide” are not available, diazine alkaloids, which are structurally similar, have been the focus of various research studies due to their wide range of pharmacological applications . This suggests potential future research directions in exploring the pharmacological properties of “N-allyl-4,5-dichloro-2-methylbenzenesulfonamide”.

Propiedades

IUPAC Name |

4,5-dichloro-2-methyl-N-prop-2-enylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2S/c1-3-4-13-16(14,15)10-6-9(12)8(11)5-7(10)2/h3,5-6,13H,1,4H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGRDMKFADOJEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)NCC=C)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-di-tert-butyl-6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5036650.png)

![1-[(4-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5036652.png)

![3-methoxy-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B5036655.png)

![2-(dibenzo[b,d]furan-3-ylamino)-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5036660.png)

![2-{2-[(4-isopropylphenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5036673.png)

![2-(4-bromophenyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide](/img/structure/B5036681.png)

![2-(4-ethyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5036686.png)

![N-[(4-bromo-2-thienyl)methyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5036690.png)

![2-[(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5036693.png)

![1H-indole-2,3-dione 3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone]](/img/structure/B5036695.png)

![5-acetyl-6-methyl-4-(3-methyl-2-thienyl)-2-{[(phenylthio)methyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5036696.png)

![1-(4-ethynylbenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5036717.png)

![3-{4-[bis(4-fluorophenyl)methyl]-1-piperazinyl}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5036728.png)